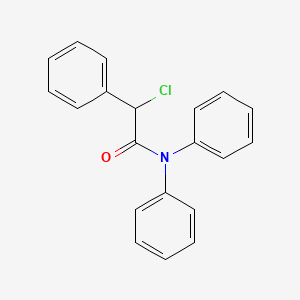

2-Chloro-N,N,2-triphenylacetamide

Description

Context and Significance within Amide Chemistry

Amides are fundamental functional groups in organic chemistry, forming the backbone of peptides and proteins. The reactivity of the amide bond and the potential for substitution on the nitrogen and alpha-carbon atoms allow for a vast array of chemical transformations. Chloroacetamides, in particular, are recognized as important precursors in the synthesis of various heterocyclic compounds and molecules with potential biological activity. nih.govijpsr.info The introduction of a chlorine atom at the alpha-position, as seen in 2-chloro-N-arylacetamides, provides a reactive site for nucleophilic substitution, making these compounds versatile synthons. nih.gov

The study of N,N,2-triphenylacetamide derivatives contributes to the broader understanding of amide chemistry by providing insights into how the steric and electronic properties of multiple phenyl groups influence the reactivity of the amide and the adjacent C-Cl bond.

Overview of Amide Derivatives as Foundational Structures in Synthesis

Amide derivatives are pivotal in the construction of a wide range of organic molecules. They are not only present in numerous marketed drugs but are also integral to the synthesis of polymers, detergents, and lubricants. nih.gov The versatility of the amide group allows it to participate in various chemical reactions, including reductions, rearrangements, and carbon-carbon bond-forming reactions.

Specifically, 2-chloro-N-substituted acetamides are valuable starting materials. They can be synthesized by reacting amines with chloroacetyl chloride. nih.gov For instance, the reaction of diphenylamine (B1679370) with chloroacetyl chloride in toluene (B28343) yields 2-Chloro-N,N-diphenylacetamide. nih.gov These chloroacetamide derivatives serve as key intermediates in multi-step syntheses.

Chemical and Physical Properties of 2-Chloro-N,N,2-triphenylacetamide

The specific properties of this compound are detailed below.

| Property | Value |

| CAS Number | 23210-24-4 sigmaaldrich.com |

| Molecular Formula | C20H16ClNO sigmaaldrich.com |

| Physical Form | White to Yellow Solid sigmaaldrich.com |

| Storage Temperature | 2-8 °C sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.com

Synthesis and Reactivity

The synthesis of chloroacetamide derivatives typically involves the acylation of an amine with chloroacetyl chloride. For example, 2-chloro-N-phenylacetamide can be prepared by reacting aniline (B41778) with chloroacetyl chloride. chemicalbook.com Similarly, the synthesis of 2-Chloro-N,N-diphenylacetamide is achieved by refluxing diphenylamine and chloroacetyl chloride in toluene. nih.gov

The reactivity of this compound is largely dictated by the presence of the chlorine atom on the carbon adjacent to the carbonyl group. This α-chloro substituent makes the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its use as a building block in more complex syntheses.

Applications in Organic Synthesis

While specific applications for this compound are not extensively documented in the provided search results, the broader class of chloroacetamides serves as versatile precursors. For instance, 2-chloro-N-phenylacetamide is used in the preparation of other amide-containing compounds and in the synthesis of heterocyclic molecules that may exhibit biological activities. chemicalbook.com 2-Chloro-N,N-diphenylacetamide is a known intermediate in the synthesis of N-phenyl-indolin-2-one. nih.gov Given its structural features, this compound is poised to be a valuable precursor for the synthesis of novel, sterically hindered molecules with potential applications in materials science and medicinal chemistry.

Direct Synthesis Approaches for this compound Analogs

Direct synthesis methods offer straightforward and often high-yielding routes to 2-chloro-N,N-disubstituted acetamides. These methods primarily involve the formation of the amide bond through condensation reactions or chloroacetylation.

Condensation Reactions with Amines

The condensation of amines with chloroacetic acid or its derivatives is a fundamental method for the synthesis of α-chloroamides. This approach is versatile, allowing for the introduction of various substituents on the nitrogen atom. The reaction typically proceeds by activating the carboxylic acid, followed by nucleophilic attack of the amine.

In a general sense, the synthesis of N-aryl-2-chloroacetamides can be achieved by reacting the corresponding aryl amine with chloroacetyl chloride. capes.gov.br This method has been utilized to prepare a wide range of N-substituted chloroacetamides. youtube.comnih.gov For instance, the reaction of anilines or other amines with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or sodium acetate (B1210297) provides the desired 2-chloro-N-substituted-acetamides. sigmaaldrich.com A facile one-pot process for this transformation has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in tetrahydrofuran (B95107) (THF), affording high yields at room temperature. orgsyn.org

| Amine Substrate | Reagent | Solvent | Base | Yield (%) | Reference |

| Aniline | Chloroacetyl chloride | Dichloromethane (B109758) | Triethylamine | - | mdpi.com |

| Substituted Anilines | Chloroacetyl chloride | Glacial Acetic Acid | Sodium Acetate | 62-74 | sigmaaldrich.com |

| Aromatic Amines | Chloroacetyl chloride | Tetrahydrofuran | DBU | 75-95 | orgsyn.org |

| N-phenyl-1,2-benzenediamine | Chloroacetyl chloride | Chloroform | Triethylamine | 60 | nih.gov |

Chloroacetylation Techniques

Chloroacetylation is a specific and widely used technique for the synthesis of 2-chloro-N,N-disubstituted acetamides. This method involves the acylation of a secondary amine with chloroacetyl chloride.

A direct synthesis of 2-chloro-N,N-diphenylacetamide has been reported via the chloroacetylation of diphenylamine. rsc.orgnih.gov The procedure involves refluxing a mixture of diphenylamine and chloroacetyl chloride in a suitable solvent like toluene. nih.gov Pouring the reaction mixture into crushed ice leads to the precipitation of the product, which can then be filtered, washed, and recrystallized. nih.gov This method has been shown to produce the target compound in high yield. nih.gov

Similarly, the synthesis of other N-substituted chloroacetamides follows this general principle. For example, 2-chloro-N-phenylacetamide can be synthesized by the dropwise addition of a mixture of aniline and triethylamine to a solution of chloroacetyl chloride in dichloromethane at low temperatures. mdpi.com

Table 1: Chloroacetylation of Amines

| Amine | Acylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Diphenylamine | Chloroacetyl chloride | Toluene | Reflux, 4h | 2-chloro-N,N-diphenylacetamide | 97 | nih.gov |

Advanced Catalytic Routes for Triphenylacetamide Scaffolds

Modern synthetic chemistry has seen the development of powerful catalytic methods that enable the construction of complex molecular architectures with high efficiency and selectivity. For triphenylacetamide scaffolds, palladium-catalyzed cross-coupling reactions and directed C-H activation are particularly relevant.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds. These reactions can be applied to the synthesis of 2,2-diaryl-N,N-diarylacetamides, including the triphenylacetamide scaffold, by coupling an α-halo-N,N-diarylacetamide with an arylboronic acid or its derivative.

A method for the palladium-catalyzed α-arylation of 2-chloroacetamides via a Suzuki-Miyaura cross-coupling reaction has been developed. orgsyn.orgnih.govacs.org This approach utilizes organotrifluoroborate salts as the nucleophilic partners and avoids the use of strong bases. The reaction is catalyzed by a palladium complex, such as XPhos-Pd-G2, and has been successfully applied to a variety of α-chloro tertiary amides with both aryl and heteroaryl trifluoroborates. nih.gov This methodology provides a direct route to α-aryl amides, which are precursors to the triphenylacetamide scaffold.

| α-Chloro Amide | Arylating Agent | Catalyst | Base | Solvent | Product | Reference |

| N-benzyl chloroacetamide | Potassium 4-methylphenyltrifluoroborate | XPhos-Pd-G2 (1 mol%) | Cs2CO3 | 4:1 THF/H2O | N-benzyl-2-(p-tolyl)acetamide | nih.gov |

| Various α-chloro tertiary amides | Aryl and Heteroaryltrifluoroborates | XPhos-Pd-G2 (2 mol%) | Cs2CO3 | 4:1 THF/H2O | α-(Hetero)aryl amides | nih.gov |

Directed C-H Activation and Functionalization

Directed C-H activation has emerged as a powerful strategy for the selective functionalization of otherwise inert C-H bonds. In the context of triphenylacetamide synthesis, an amide directing group can facilitate the ortho-arylation of one of the N-phenyl groups or the α-arylation of the acetamide (B32628) backbone.

The amide group itself can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. rsc.org Palladium-catalyzed ligand-directed C-H functionalization has been extensively studied for the formation of various bonds, including carbon-carbon bonds. For instance, Weinreb amides have been shown to direct the ortho-C-H arylation of arenes using palladium catalysts. rsc.org While not directly demonstrated for this compound, this strategy suggests a potential pathway where an appropriately substituted N-phenylacetamide could undergo directed C-H arylation to build the triphenyl scaffold. The use of bidentate, monoanionic auxiliaries as directing groups has also proven to be a general and versatile strategy for the functionalization of both sp2 and sp3 C-H bonds. nih.gov

Asymmetric Synthesis Strategies

The development of asymmetric methods for the synthesis of chiral α-chloroamides is of significant interest, as the stereocenter can have a profound impact on the biological activity of the molecule. While specific asymmetric syntheses of this compound are not widely reported, general strategies for the asymmetric synthesis of α-chloroamides can be considered.

Recent advancements have demonstrated the asymmetric synthesis of α-chloroamides through a photoenzymatic hydroalkylation of olefins. This method utilizes an evolved flavin-dependent "ene"-reductase to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides in good yield and high enantioselectivity.

Another approach involves the N-heterocyclic carbene (NHC)-catalyzed asymmetric synthesis of α-fluoroamides from α-fluoroenals, which could potentially be adapted for α-chloroamides. This method generates the amide bond and the stereocenter in a single organocatalytic step.

Furthermore, asymmetric alkylations of enolizable α-halocarbonyls using chiral auxiliaries or small-molecule catalysts represent a viable strategy for accessing enantioenriched α-chloroamides.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-N,N-diphenylacetamide |

| N-phenyl-2-chloroacetamide |

| Chloroacetic acid |

| Chloroacetyl chloride |

| Diphenylamine |

| Aniline |

| Triethylamine |

| Sodium acetate |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Tetrahydrofuran (THF) |

| Toluene |

| Dichloromethane |

| N-phenyl-1,2-benzenediamine |

| Chloroform |

| XPhos-Pd-G2 |

| Potassium 4-methylphenyltrifluoroborate |

| Cesium carbonate (Cs2CO3) |

| N-benzyl chloroacetamide |

| N-benzyl-2-(p-tolyl)acetamide |

| Weinreb amides |

| α,α-dichloroamides |

| α-fluoroenals |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N,2-triphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-19(16-10-4-1-5-11-16)20(23)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEVSHYOKVZZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Chiral Induction in Triphenylacetamide Systems

The introduction of chirality into molecules containing the triphenylacetamide framework is a nuanced process that relies on the transfer of stereochemical information from a chiral source to the conformationally flexible triphenylmethyl (trityl) group. While specific studies on the chiral induction of 2-Chloro-N,N,2-triphenylacetamide are not extensively documented in publicly available research, the principles of achieving chirality in the broader family of triphenylacetamides and related triphenylacetic acid derivatives have been investigated. These studies provide a foundational understanding of how chirality can be induced in such systems.

The mechanism of chiral induction in triphenylacetamides involves a process of chirality transfer from a pre-existing chiral center or element within the molecule to the propeller-like triphenylmethyl chromophore. nih.gov A rigid amide spacer connecting the chiral inductor and the trityl group has been shown to not significantly impede this transfer of chirality. nih.govacs.org The induction process is highly sensitive to subtle structural variations in the chiral inducing moiety. nih.govacs.org

In systems like bis(triphenylacetamides), it has been demonstrated that stereogenic centers in a diamide (B1670390) unit can act independently as chirality inductors. researchgate.net The resulting chirality is a consequence of the absolute configuration of the proximal stereogenic element. researchgate.net The study of these systems often employs techniques such as Electronic Circular Dichroism (ECD) spectroscopy to observe and quantify the induced chirality. nih.govresearchgate.net The appearance of Cotton effects in the ECD spectra within the region of the trityl group's UV absorption is a key indicator of successful chirality transfer. researchgate.net

The following table summarizes findings from studies on related chiral triphenylacetamide and triphenylacetic acid ester systems, which can be considered analogous for understanding potential chiral induction in this compound.

| Chiral Inductor Type | System Studied | Key Findings |

| Chiral Alcohols | Triphenylacetic Acid Esters | Structural information is transferred from the chiral alcohol to the stereodynamic chromophoric probe through cooperative interactions. The ECD spectra are highly sensitive to small structural differences in the inducer core. nih.govacs.org |

| Chiral Diamines | Bis(triphenylacetamides) | Stereogenic centers in the diamide unit act as independent chirality inductors. Chirality transfer is achieved through weak intramolecular interactions, influencing the helicity of the trityl chromophores. researchgate.net |

It is important to note that while these studies on related compounds provide a strong theoretical framework, the specific outcomes of chiral induction in this compound would depend on the chosen chiral auxiliary and the precise reaction conditions employed.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reaction Pathways

The presence of an electrophilic α-carbon and a nucleophilic amide oxygen allows for a range of polar reactions. The substitution pattern on both the nitrogen and the α-carbon significantly influences the course of these transformations.

Role of the Halogen Substituent in Reactivity

The chlorine atom at the α-position is a key determinant of the reactivity of 2-Chloro-N,N,2-triphenylacetamide, primarily by serving as a leaving group in nucleophilic substitution reactions. The carbon-chlorine bond is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. The stability of the resulting chloride anion makes it a good leaving group.

The presence of the α-phenyl group introduces significant steric hindrance around the reaction center. This bulkiness can impede the approach of a nucleophile, potentially slowing down the rate of a classic SN2 reaction compared to less substituted α-chloroacetamides. libretexts.org However, the α-phenyl group can also stabilize a potential carbocation intermediate through resonance, which might open up SN1-type pathways under certain conditions.

Nucleophilic Substitution Processes

The primary nucleophilic reaction pathway for this compound involves the substitution of the α-chlorine atom. A variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can displace the chloride ion. nih.gov For instance, the reaction of 2-chloro-N,N-diphenylacetamide with hydrazine (B178648) hydrate (B1144303) in an alcoholic medium leads to the formation of 2-hydrazino-N,N-diphenylacetamide. nih.gov This reactivity is general for α-chloroacetamides and is expected to proceed similarly for the title compound, although likely at a different rate due to the steric and electronic influence of the α-phenyl group.

The reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine (B128534) affords the corresponding thioether derivatives. youtube.com This highlights the utility of α-chloroacetamides as alkylating agents for sulfur nucleophiles.

| Nucleophile | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Hydrazine hydrate | 2-Chloro-N,N-diphenylacetamide | 2-Hydrazinyl-N,N-diphenylacetamide | Alcoholic medium | Not specified | nih.gov |

| 2-Mercaptobenzimidazole | 2-Chloro-N-substituted-acetamides | 2-((1H-Benzimidazol-2-yl)thio)-N-substituted-acetamides | Ethanol, Triethylamine | 62-74 | youtube.com |

| Various amines/anilines | Chloroacetyl chloride | 2-Chloro-N-alkyl/aryl acetamides | Not specified | Not specified | nih.gov |

Radical Reaction Pathways in Amide Systems

Beyond polar reactions, α-haloamides can participate in radical reactions, typically initiated by light or a radical initiator. These pathways can lead to unique molecular architectures through cyclization events.

Generation and Control of Carbene Radical Species

The carbon-chlorine bond in α-chloroamides can undergo homolytic cleavage upon exposure to heat or light to generate an α-acylaminyl radical. youtube.com This radical species is highly reactive and can engage in various transformations. The stability of the resulting radical is a key factor in these reactions, with tertiary radicals being more stable than secondary or primary ones. The presence of the α-phenyl group in this compound would lead to a tertiary, resonance-stabilized radical, making its formation a plausible process.

The initiation step involves the formation of a halogen radical, which then abstracts a hydrogen atom from the substrate to generate the carbon-centered radical. This radical can then propagate the chain reaction. youtube.comresearchgate.net Control over these radical reactions can be challenging, as multiple products can sometimes be formed.

Intramolecular Cyclization Reactions

When an α-chloroacetamide possesses a suitably positioned unsaturated bond, such as an allyl or propargyl group on the nitrogen atom, intramolecular radical cyclization can occur. rsc.org For instance, N-allyl-α-chloroamides can undergo cyclization to form γ-lactams, which are important structural motifs in many biologically active molecules. nih.govyoutube.comnih.gov This process typically involves the formation of the α-amido radical, which then adds to the internal double or triple bond.

| Substrate Type | Reaction Type | Product Type | Conditions | Reference |

| N-Allylbenzamides | Intramolecular oxidative cyclization | 2,5-Disubstituted oxazoles | Catalyst-free | rsc.org |

| N-Allyl propiolamides | Intramolecular cyclization | Highly substituted γ-lactams | Various | youtube.com |

| Allyl- and prop-2-ynyl-silanes with enones | Intramolecular addition | 1,6- or 1,4-addition products | EtAlCl₂ or TiCl₄ |

Formation and Reactivity of Keteniminium Ion Intermediates

A significant aspect of the reactivity of tertiary amides like this compound is their ability to form keteniminium ions upon activation with a strong electrophile.

These highly electrophilic intermediates are not typically isolated but are generated in situ and trapped with various nucleophiles. A common method for their generation involves the treatment of a tertiary amide with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, such as 2,6-lutidine or collidine. libretexts.orgyoutube.com The reaction proceeds through an initial O-triflylation of the amide, followed by elimination.

Keteniminium ions are potent electrophiles and can react with a wide array of nucleophiles, including electron-rich arenes in Friedel-Crafts-type reactions, alkenes in [2+2] cycloadditions, and various heteroatom nucleophiles. youtube.com The trapping of these intermediates provides a powerful tool for the construction of complex molecular architectures. For example, intramolecular trapping of a keteniminium ion with a tethered alkyne can lead to either [4+2] or [2+2] cycloaddition products, depending on the length of the tether.

| Amide Type | Activating Agent | Intermediate | Trapping Agent/Reaction | Product Type | Reference |

| Tertiary amides | Triflic anhydride/base | Keteniminium ion | Intramolecular alkyne | Fused cyclobutenyl iminium ions or Indoline/carbazole derivatives | |

| Tertiary amides | Triflic anhydride/base | Keteniminium ion | Alkenes ([2+2] cycloaddition) | Cyclobutanones (after hydrolysis) | |

| Tertiary amides | Triflic anhydride/base | Keteniminium ion | Electron-rich arenes | α-Arylated amides | youtube.com |

Structural Elucidation and Advanced Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides unparalleled insight into the molecular framework by probing the interaction of molecules with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle, from the local chemical environment of individual atoms to the nature of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Chloro-N,N,2-triphenylacetamide, the protons on the three distinct phenyl rings would exhibit complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The precise chemical shifts and splitting patterns would depend on the rotational dynamics and through-space interactions of the phenyl groups. The single proton on the alpha-carbon (the methine proton, -CH(Cl)-) would be expected to appear as a singlet in a specific chemical shift region, likely deshielded by the adjacent chlorine atom, carbonyl group, and phenyl ring. Due to restricted rotation around the amide C-N bond, the two phenyl groups attached to the nitrogen may become chemically non-equivalent, leading to more complex aromatic signals than might be anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (typically in the 165-175 ppm range), the alpha-carbon attached to the chlorine (deshielded, ~60-70 ppm), and the various aromatic carbons of the three phenyl rings (in the ~120-145 ppm range). The symmetry and rotational freedom of the phenyl groups would dictate the exact number of aromatic signals observed. For instance, the carbon atoms of the two N-phenyl groups might be non-equivalent.

Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons (C₆H₅) | ~7.0 - 8.0 | Multiplet |

| ¹H | Methine Proton (-CH(Cl)-) | ~6.0 - 6.5 | Singlet |

| ¹³C | Carbonyl Carbon (C=O) | ~165 - 175 | - |

| ¹³C | Aromatic Carbons (C₆H₅) | ~120 - 145 | - |

| ¹³C | Alpha-Carbon (-CH(Cl)-) | ~60 - 70 | - |

In situ NMR: In situ NMR refers to the use of NMR spectroscopy to monitor chemical reactions as they occur in real-time. This technique could be applied to study the formation of this compound, for example, by tracking the consumption of reactants and the emergence of product signals, providing valuable mechanistic insights. However, no specific in situ NMR studies for the synthesis of this particular compound are available in the surveyed literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically found in the range of 1650-1690 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the C-N stretching of the tertiary amide. The C-Cl stretching vibration would be observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Amide C=O | Stretching | 1650 - 1690 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| Amide C-N | Stretching | 1200 - 1350 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (C₂₀H₁₆ClNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (317.8 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a peak for the ³⁵Cl isotope [M]⁺ and a smaller peak for the ³⁷Cl isotope [M+2]⁺ in an approximate 3:1 ratio. Common fragmentation pathways would likely involve the loss of a chlorine atom, cleavage of the amide bond, or fragmentation of the phenyl groups.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 317/319 | [M]⁺ (Molecular Ion) | [C₂₀H₁₆ClNO]⁺ |

| 282 | [M - Cl]⁺ | [C₂₀H₁₆NO]⁺ |

| 168 | [N(C₆H₅)₂]⁺ (Diphenylamino cation) | [C₁₂H₁₀N]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. The ground-state this compound molecule has a closed-shell electronic structure with all electrons paired. Consequently, it is EPR-silent and cannot be studied by this method. EPR spectroscopy would only become relevant if the molecule were to be converted into a radical ion or if it were part of a system containing a paramagnetic center. No such studies have been reported in the literature for this compound.

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the surveyed literature, the structure of the closely related compound 2-Chloro-N,N-diphenylacetamide (C₁₄H₁₂ClNO) provides significant insight into the likely solid-state conformation. nih.gov

In the crystal structure of 2-Chloro-N,N-diphenylacetamide, the molecule adopts a specific conformation where the central acetamide (B32628) plane (C-C(=O)-N) is significantly twisted relative to the two phenyl rings attached to the nitrogen atom. nih.gov The dihedral angles between this central plane and the two phenyl rings are 76.0(2)° and 64.0(2)°. nih.gov Furthermore, the two N-phenyl rings themselves are twisted with respect to each other, forming a dihedral angle of 71.8(2)°. nih.gov This twisted, propeller-like arrangement is a common feature for di- and triphenyl-substituted systems, arising from the need to minimize steric hindrance between the bulky phenyl groups. It is highly probable that this compound would adopt a similar, highly twisted conformation in the solid state to accommodate the third phenyl group on the alpha-carbon.

Crystallographic Data for the Related Compound 2-Chloro-N,N-diphenylacetamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂ClNO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 6.4350 (13) |

| b (Å) | 12.799 (3) |

| c (Å) | 14.944 (3) |

| Volume (ų) | 1230.8 (5) |

| Dihedral Angle (Amide Plane / Phenyl Ring 1) | 76.0 (2)° |

| Dihedral Angle (Amide Plane / Phenyl Ring 2) | 64.0 (2)° |

| Dihedral Angle (Phenyl Ring 1 / Phenyl Ring 2) | 71.8 (2)° |

Based on a thorough review of available scientific literature, a detailed analysis for the specific compound this compound, as outlined in the request, cannot be provided at this time. Publicly accessible crystallographic and detailed structural analysis data for this exact molecule are not available.

Information and structural data are available for closely related compounds such as 2-Chloro-N-phenylacetamide nih.govresearchgate.net and 2-Chloro-N,N-diphenylacetamide nih.gov. These studies offer insights into the types of intermolecular interactions and conformational properties that might be expected, including the presence of hydrogen bonds and specific dihedral angles between phenyl rings. For instance, in the crystal structure of 2-Chloro-N,N-diphenylacetamide, the central acetamide plane forms dihedral angles of 76.0 (2)° and 64.0 (2)° with the two phenyl rings. nih.gov Similarly, analyses of other related acetamides reveal the presence of weak intermolecular C-H···O interactions that stabilize the crystal packing. nih.gov

However, the substitution pattern in this compound—with a third phenyl group on the α-carbon—would significantly alter its stereoelectronic properties, intermolecular packing, and conformational possibilities compared to its diphenyl or single-phenyl analogues. Extrapolating data from these related but structurally distinct molecules would not provide a scientifically accurate or reliable account for this compound.

Discussions on concepts such as propeller chirality are well-documented for various triaryl compounds, where the three aromatic rings can be arranged in a clockwise or counterclockwise configuration. mdpi.com This phenomenon is highly dependent on the nature of the central atom and the substituents on the aryl rings. d-nb.info Without specific experimental data for this compound, any discussion of its propeller chirality, crystal engineering, or potential for crystalline porosity would be purely speculative.

To provide the detailed and scientifically accurate article requested, a dedicated study involving synthesis, crystallization, and X-ray crystallographic analysis of this compound would be required. As this information is not currently found in published, peer-reviewed sources, fulfilling the user's request is not possible.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. DFT calculations would be instrumental in elucidating the fundamental electronic and structural properties of 2-Chloro-N,N,2-triphenylacetamide.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Given the steric hindrance from the three phenyl groups, it is expected that the phenyl rings would adopt a twisted, propeller-like arrangement around the central atoms to minimize steric strain. Studies on related N-substituted chloroacetamides have successfully used DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, to obtain optimized geometries. researchgate.net

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides a theoretical vibrational spectrum (like an IR spectrum). This theoretical spectrum can be compared with experimental data to validate the accuracy of the computational model. For related chloroacetamides, DFT has been shown to accurately predict vibrational frequencies. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Cl Bond Length | ~1.78 |

| C=O Bond Length | ~1.23 |

| C-N Bond Length | ~1.38 |

| Phenyl Ring Dihedral Angles | Highly twisted |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized on the electron-rich N,N-diphenylamino group and the adjacent phenyl ring. researchgate.net The LUMO is likely to be distributed over the chloroacetyl group, particularly the C-Cl antibonding orbital, making this site susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

Conceptual DFT provides a set of "reactivity descriptors" that quantify the reactivity of a molecule. scielo.org.mx These are calculated from the HOMO and LUMO energies and provide a more quantitative picture than FMO analysis alone. Key descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.

These descriptors are valuable for comparing the reactivity of a series of related compounds. researchgate.netmdpi.com For this compound, these calculations would help in predicting its behavior in various chemical reactions.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) | 5.3 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 1.40 eV |

Note: This table is illustrative and calculated from the hypothetical FMO energies in Table 2.

Chirogenesis Mechanisms and Dynamic Stereochemistry Modeling

The triphenylmethyl group can exhibit chirality, and understanding the mechanisms of chirality induction and the molecule's dynamic stereochemistry is a complex challenge that computational modeling is well-suited to address.

Chirality in triphenylmethyl derivatives can arise from the propeller-like arrangement of the phenyl rings. If the rotation of these rings is restricted, stable enantiomers can exist. Computational methods can be used to model the process of chirogenesis, or the origin of chirality. This can involve simulating the interaction of the molecule with a chiral catalyst or solvent to understand how a preference for one enantiomer over the other is induced. Studies on triptycene (B166850) derivatives, which have a rigid three-bladed propeller structure, have utilized computational methods to understand enantiorecognition. researchgate.net

Due to the multiple rotatable bonds in this compound, it can exist in numerous conformations. A conformational energy landscape analysis involves mapping the relative energies of these different conformations. This is typically done by systematically rotating key bonds and calculating the energy at each step. This analysis can identify the lowest energy (most stable) conformations and the energy barriers between them. nih.gov For this molecule, the analysis would focus on the rotation of the three phenyl groups and the rotation around the C-N amide bond. Understanding this landscape is crucial for predicting the molecule's shape and how it might interact with other molecules, such as biological receptors or catalysts.

Simulation of Solid-State Reactions and Intermolecular Forces

The study of solid-state reactions and intermolecular forces through simulation typically involves techniques such as molecular dynamics (MD) and quantum chemical calculations, often grounded in experimental data from X-ray crystallography. For chloroacetamides, research has focused on understanding how substitutions on the phenyl ring and the acetamide (B32628) side chain influence crystal packing and the nature of intermolecular interactions.

Intermolecular Forces in Related Chloroacetamides:

In the crystalline state, the arrangement of molecules is dictated by a variety of intermolecular forces. For chloroacetamide derivatives, hydrogen bonding and van der Waals interactions are paramount. Studies on compounds like 2-chloro-N-phenylacetamide have revealed the presence of N-H···O hydrogen bonds, which link the molecules into infinite chains. researchgate.net The conformation of the molecule, such as the dihedral angles between the phenyl rings and the acetamide group, also plays a crucial role in determining the efficiency of the crystal packing.

For instance, in the crystal structure of the related compound 2-Chloro-N,N-diphenylacetamide , the central acetamide plane forms significant dihedral angles with the two phenyl rings. nih.gov This twisting is a result of steric hindrance and the optimization of intermolecular contacts. The absence of a hydrogen bond donor on the nitrogen atom in N,N-disubstituted acetamides means that C-H···O and C-H···π interactions, along with dipole-dipole interactions involving the carbonyl group and the C-Cl bond, become the primary drivers of the crystal packing.

Simulation of Solid-State Reactions:

Simulating solid-state reactions is a complex endeavor that requires an accurate description of the potential energy surface of the system in a crystalline environment. These simulations can predict the feasibility and mechanism of reactions that occur without a solvent. While no specific simulations for solid-state reactions of this compound have been reported, the reactivity of the chloroacetamide group is well-established. The chlorine atom is susceptible to nucleophilic substitution, and in the solid state, such a reaction would be highly dependent on the proximity and orientation of neighboring molecules.

Theoretical studies on related systems have explored nucleophilic substitution reactions at the nitrogen center of chloroamines, providing insights into reaction barriers and the influence of substituents. sigmaaldrich.com These computational approaches could, in principle, be applied to model potential solid-state transformations of this compound, such as polymerization or cyclization, if appropriate intermolecular arrangements are present in the crystal lattice.

Crystallographic Data of an Analogous Compound:

The foundation for any solid-state simulation is the crystal structure. The crystallographic data for 2-Chloro-N,N-diphenylacetamide, an analogue of the title compound, provides a starting point for understanding the molecular arrangement and can be used to parameterize force fields for molecular dynamics simulations.

| Crystallographic Parameter | Value for 2-Chloro-N,N-diphenylacetamide |

| Chemical Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.70 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.4350 (13) |

| b (Å) | 12.799 (3) |

| c (Å) | 14.944 (3) |

| Volume (ų) | 1230.8 (5) |

| Z (molecules per unit cell) | 4 |

| Dihedral Angle (Acetamide plane - Phenyl ring 1) | 76.0 (2)° |

| Dihedral Angle (Acetamide plane - Phenyl ring 2) | 64.0 (2)° |

| Dihedral Angle (Phenyl ring 1 - Phenyl ring 2) | 71.8 (2)° |

| Data sourced from a study on 2-Chloro-N,N-diphenylacetamide. nih.gov |

This data illustrates the non-planar nature of the molecule in the solid state, a key factor that would influence any simulation of its intermolecular interactions and potential solid-state reactivity. The lack of a proton on the amide nitrogen in both 2-Chloro-N,N-diphenylacetamide and this compound precludes the formation of classical N-H···O hydrogen bonds, making other weaker interactions determinative for the crystal structure.

Derivatization and Analog Development

Rational Design and Synthesis of Substituted Triphenylacetamides

The rational design of novel molecules involves a strategic approach to synthesis, where modifications are planned to achieve desired chemical or biological effects. nih.gov For the triphenylacetamide framework, this can involve introducing various substituents onto the phenyl rings or altering the groups attached to the amide nitrogen.

The synthesis of the closely related compound, 2-Chloro-N,N-diphenylacetamide, is achieved by refluxing diphenylamine (B1679370) with chloroacetyl chloride in a solvent like toluene (B28343). nih.gov This provides a fundamental reaction that can be adapted for creating a library of derivatives. For instance, by starting with variously substituted diphenylamines or by using different substituted chloroacetyl chlorides, a diverse range of analogs can be produced. The synthesis of N-aryl 2-chloroacetamides is a well-established procedure, typically involving the chloroacetylation of the corresponding aryl amine. researchgate.net

A general synthetic approach for N-substituted chloroacetamides involves reacting chloroacetyl chloride with the appropriate primary or secondary amines. ijpsr.info In the case of 2-Chloro-N,N,2-triphenylacetamide and its derivatives, this would involve the reaction between a substituted diphenylamine and a substituted phenylacetyl chloride, or a similar acylation reaction. For example, the introduction of methoxy (B1213986) or nitro groups on the phenyl rings can be achieved by using the corresponding substituted starting materials. ijpsr.info

Below is an interactive table showcasing a hypothetical set of derivatives based on established synthetic principles.

| Compound Name | Substituent on N-phenyl rings | Substituent on 2-phenyl ring |

| 2-Chloro-N,N-bis(4-methylphenyl)-2-phenylacetamide | 4-Methyl | None |

| 2-Chloro-N,N-diphenyl-2-(4-chlorophenyl)acetamide | None | 4-Chloro |

| 2-Chloro-N,N-bis(4-methoxyphenyl)-2-phenylacetamide | 4-Methoxy | None |

| 2-Chloro-N-(4-nitrophenyl)-N,2-diphenylacetamide | 4-Nitro (on one ring) | None |

Structure-Reactivity Relationships in Functionalized Amide Scaffolds

The reactivity of the this compound scaffold is largely dictated by the presence of the α-chloro group adjacent to the carbonyl function and the nature of the substituents on the aromatic rings. The chemical reactivity of N-aryl 2-chloroacetamides is often centered on the facile replacement of the chlorine atom by various nucleophiles, including those based on oxygen, nitrogen, or sulfur. researchgate.net This susceptibility to nucleophilic substitution can lead to the formation of more complex heterocyclic systems. researchgate.net

The electronic properties of substituents on the phenyl rings play a crucial role in modulating the reactivity of the C-Cl bond. Electron-withdrawing groups, for instance, can increase the electrophilicity of the carbonyl carbon and the adjacent carbon bearing the chlorine, potentially accelerating nucleophilic attack. Conversely, electron-donating groups may have the opposite effect.

The amide group itself is a key functional feature. The planarity of the acetamide (B32628) core and the dihedral angles between this plane and the phenyl rings influence the molecule's conformation and steric accessibility. nih.gov In 2-Chloro-N,N-diphenylacetamide, the central acetamide plane forms significant dihedral angles with the two phenyl rings attached to the nitrogen. nih.gov The steric hindrance provided by the bulky phenyl groups can influence the approach of nucleophiles.

Advanced Applications in Materials Science and Organic Synthesis

Development of Nonlinear Optical (NLO) Materials

Design Principles for Optoelectronic Devices

There is no available literature that discusses the use of 2-Chloro-N,N,2-triphenylacetamide in the design of optoelectronic devices or its properties as an NLO material.

Correlation of Molecular Structure with NLO Properties

No studies were found that correlate the specific molecular structure of this compound with any nonlinear optical properties.

Role as Reagents and Building Blocks in Complex Molecule Synthesis

Precursors for Heterocyclic Systems

No published research demonstrates the use of this compound as a precursor for the synthesis of heterocyclic systems.

Utility in Asymmetric Synthesis of Chiral Scaffolds (e.g., Pyrrolidines)

There is no information available on the application of this compound in the asymmetric synthesis of pyrrolidines or other chiral scaffolds.

Contribution to C-C Bond Formation Methodologies

No methodologies or research findings were identified that describe the contribution of this compound to C-C bond formation.

Applications of Crystal Engineering for Functional Materials

Extensive research has been conducted to find information regarding the applications of "this compound" in the field of crystal engineering for the development of functional materials. Despite a thorough search of scientific literature and chemical databases, no specific studies detailing the use of this compound in creating materials with tailored functionalities through crystal design were identified.

The available research on the closely related compound, 2-Chloro-N,N-diphenylacetamide , primarily focuses on its synthesis and crystallographic characterization. This compound is noted as an important intermediate in the synthesis of other organic molecules. nih.govresearchgate.net

Key crystallographic data for 2-Chloro-N,N-diphenylacetamide has been reported, providing insight into its solid-state structure.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-N,N-diphenylacetamide

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₄H₁₂ClNO | nih.gov |

| Formula Weight | 245.70 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 6.4350 (13) | nih.gov |

| b (Å) | 12.799 (3) | nih.gov |

| c (Å) | 14.944 (3) | nih.gov |

| Volume (ų) | 1230.8 (5) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 293 | nih.gov |

| Radiation type | Mo Kα | nih.gov |

In the crystal structure of 2-Chloro-N,N-diphenylacetamide, the central acetamide (B32628) plane forms significant dihedral angles with the two phenyl rings, measuring 76.0 (2)° and 64.0 (2)°. nih.gov The dihedral angle between the phenyl rings themselves is 71.8 (2)°. nih.gov This molecular conformation is a key aspect of its crystal packing. However, the existing literature does not appear to extend to the deliberate manipulation of these features for the purpose of creating functional materials.

While the principles of crystal engineering are widely applied to other organic molecules to develop materials with specific optical, electronic, or mechanical properties, similar research involving "this compound" or its immediate derivatives is not present in the available scientific domain. The primary documented utility of these compounds remains in the realm of synthetic intermediates. nih.govresearchgate.net

Further investigation into the supramolecular chemistry of this and related compounds could potentially unveil opportunities for their application in materials science, but such studies have not been found.

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Pathways

The development of new and more efficient methods for the synthesis of 2-Chloro-N,N,2-triphenylacetamide and its derivatives is a primary area for future research. While classical methods for the formation of α-chloro amides exist, contemporary organic synthesis seeks greener, more atom-economical, and highly selective approaches.

One traditional route to a related compound, 2-Chloro-N,N-diphenylacetamide, involves the refluxing of diphenylamine (B1679370) with chloroacetyl chloride in toluene (B28343). nih.gov This straightforward acylation serves as a benchmark for the development of more sophisticated synthetic strategies.

Future investigations could focus on catalyst-driven processes. For instance, the use of transition metal catalysts could enable milder reaction conditions and improved yields. Another promising avenue is the exploration of photoenzymatic reactions. Recent studies on the hydroalkylation of olefins have demonstrated the potential of flavin-dependent "ene"-reductases (EREDs) to produce α-chloroamides with high stereoselectivity. nih.gov Adapting such enzymatic systems for the synthesis of this compound could offer a highly enantioselective and environmentally benign pathway.

Furthermore, the in situ generation of reactive intermediates presents an elegant approach. Research into the use of triphenylphosphine (B44618) and N-chlorophthalimide to create chloro- and imido-phosphonium salts in situ for amide bond formation could be extended to the synthesis of this specific triphenyl-substituted acetamide (B32628). acs.orgresearchgate.net This method avoids the need to handle highly reactive and potentially hazardous reagents.

| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages |

| Classical Acylation | Diphenylamine, Chloroacetyl Chloride | Simplicity, Established Method |

| Photoenzymatic Synthesis | "Ene"-reductases (EREDs), Olefins | High Enantioselectivity, Green Chemistry |

| In Situ Reagent Generation | Triphenylphosphine, N-chlorophthalimide | Milder Conditions, Improved Safety |

Elucidation of Underexplored Mechanistic Pathways

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic routes and designing new applications. While the general mechanism of amide bond formation is well-established, the specific intermediates and transition states involved in novel synthetic approaches warrant detailed investigation.

For example, in photoenzymatic routes, the reaction is proposed to proceed through the single electron reduction of an alkyl halide by a flavin hydroquinone, leading to a radical intermediate that subsequently reacts with an alkene. nih.gov Mechanistic studies could employ techniques such as transient absorption spectroscopy and computational modeling to characterize these short-lived radical species and the charge-transfer complexes templated by the protein. nih.gov

In the case of methods utilizing in situ generated phosphonium (B103445) salts, the formation of acyloxy-phosphonium species as key intermediates has been proposed. acs.orgresearchgate.net Detailed kinetic studies and isotopic labeling experiments could provide definitive evidence for these pathways and elucidate the factors controlling the reaction rate and selectivity. Understanding these mechanisms will be instrumental in expanding the substrate scope and improving the efficiency of these synthetic methods.

Expansion of Materials Science Applications beyond Current Scope

The unique chemical structure of this compound suggests its potential as a building block for novel materials with tailored properties. The amide bond itself is a fundamental structural motif in polymers, and the presence of three phenyl rings could impart desirable characteristics such as thermal stability and specific optoelectronic properties.

A significant area of future research lies in utilizing this compound as a "linchpin" molecule. The reactive α-chloro group can be readily displaced via nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. nih.gov This versatility opens the door to the synthesis of new classes of polymers, dendrimers, and functional small molecules.

For instance, substitution of the chloride with moieties possessing light-emitting or charge-transporting properties could lead to the development of new organic light-emitting diode (OLED) materials or organic field-effect transistors (OFETs). The triphenyl-substituted framework could provide the necessary steric bulk to prevent aggregation-induced quenching of fluorescence, a common issue in organic electronics.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules like this compound and its derivatives. Advanced modeling techniques can provide valuable insights into the structure, properties, and reactivity of these compounds, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic structures, and spectroscopic properties. Such calculations are instrumental in understanding the mechanistic details of synthetic reactions, as discussed in the previous section.

For the predictive design of new functional molecules, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov By correlating the structural features of a series of derivatives with their observed properties, these models can predict the performance of yet-unsynthesized compounds.

Furthermore, tools like the Average Electron Density (AED) can be used for bioisosteric design, which could be relevant if this scaffold is explored for biological applications. acs.org The SMD solvation model can be used to simulate the behavior of these molecules in different environments, from nonpolar media to aqueous solutions, providing a more accurate prediction of their properties in real-world applications. acs.org By leveraging these computational approaches, researchers can more efficiently design and screen new derivatives of this compound with desired characteristics for materials science or other applications.

| Computational Technique | Application for this compound |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronics, and reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive design of derivatives with tailored properties. |

| Average Electron Density (AED) / Solvation Models | Evaluation of bioisosterism and behavior in different media. |

Q & A

Q. What is the optimized synthetic route for 2-Chloro-N,N,2-triphenylacetamide, and how can purity be ensured?

The compound is synthesized via nucleophilic acyl substitution, reacting diphenylamine with chloroacetyl chloride in toluene under reflux for 4 hours . Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of diphenylamine to chloroacetyl chloride.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

- Characterization : Confirm purity via melting point (119–121°C), HPLC (C18 column, acetonitrile/water mobile phase), and elemental analysis .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation employs:

- X-ray crystallography : Reveals non-planar geometry with dihedral angles of 76.0° and 64.0° between the acetamide plane and phenyl rings .

- Spectroscopy :

Q. What are the primary research applications of this compound?

It serves as:

- A precursor for bioactive derivatives : The chloro group undergoes nucleophilic substitution (e.g., with amines or thiols) to generate libraries for pharmacological screening .

- A model for studying steric effects : The twisted phenyl rings influence reactivity in catalysis or supramolecular chemistry .

Advanced Research Questions

Q. How do structural modifications of this compound impact biological activity?

- Case Study : Derivatives with substituted benzaldehydes showed enhanced analgesic activity in murine hot-plate assays. For example:

- Derivative A (electron-withdrawing substituent): Increased latency time by 60% vs. control.

- Mechanism : Molecular docking revealed stronger binding to cyclooxygenase-2 (COX-2) via hydrophobic interactions with Val523 and hydrogen bonding with Tyr355 .

- Methodology :

- Synthetic diversification : Use Suzuki-Miyaura coupling to introduce aryl groups.

- ADMET prediction : SwissADME or pkCSM tools prioritize derivatives with favorable pharmacokinetics .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations identify the chloro group as the most electrophilic site (Fukui function ) .

- Transition State Analysis : IRC plots confirm a single-step SN² mechanism with an energy barrier of 25 kcal/mol .

- Solvent Effects : PCM models show toluene stabilizes the transition state by 3 kcal/mol vs. polar solvents .

Q. How can conflicting data on reaction yields be resolved?

- Example : Discrepancies in substitution yields (40–80%) may arise from:

- Moisture sensitivity : Use anhydrous solvents and inert atmosphere.

- Byproduct formation : Monitor via LC-MS; optimize using DoE (Design of Experiments) to adjust temperature or catalyst loading .

Methodological Guidance

Q. What analytical strategies differentiate polymorphs of this compound?

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

- Thermal Analysis : DSC reveals polymorph transitions (e.g., endothermic peaks at 119°C vs. 125°C) .

Q. How to address low solubility in pharmacological assays?

- Strategies :

- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) via emulsion-solvent evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.